Muristerone A: A Technical Guide for Researchers and Drug Development Professionals
Muristerone A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Potent Ecdysteroid Receptor Agonist
Abstract
Muristerone A is a naturally occurring phytoecdysteroid that has garnered significant attention within the scientific community for its potent agonistic activity on the ecdysone receptor (EcR). This technical guide provides a comprehensive overview of Muristerone A, detailing its chemical structure, physicochemical properties, and mechanism of action. Furthermore, this document presents quantitative data on its biological activity, outlines detailed experimental protocols for its characterization, and provides visual representations of its signaling pathway and experimental workflows to support researchers and professionals in the fields of molecular biology, pharmacology, and drug development.
Chemical Structure and Properties
Muristerone A is a polyhydroxylated steroid, a structural analog of the insect molting hormone ecdysone.[1] Its intricate chemical architecture is fundamental to its high-affinity binding to the ecdysone receptor.
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of Muristerone A
| Property | Value | Reference |
| Molecular Formula | C₂₇H₄₄O₈ | [2][3][4] |
| Molecular Weight | 496.63 g/mol | [2][3][4] |
| IUPAC Name | (2S,3R,5S,9R,10R,11R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,5,11,14-pentahydroxy-10,13-dimethyl-1,2,3,4,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | [5] |
| CAS Number | 38778-30-2 | [2][3][4] |
| SMILES | CC(C)CC--INVALID-LINK--([C@H]1CC[C@@]2([C@@]1(C--INVALID-LINK--[C@]4([C@@]3(C--INVALID-LINK--O)O)C)O)O)C)O)O">C@HO | [5] |
| Solubility | Soluble in DMSO, ethanol, and methanol. | [1][4] |
Mechanism of Action: Ecdysone Receptor Agonism
Muristerone A exerts its biological effects primarily through its action as a potent agonist of the ecdysone receptor (EcR), a nuclear receptor that plays a critical role in insect development.[6] The EcR forms a heterodimer with the ultraspiracle protein (USP) in insects, or its vertebrate homolog, the retinoid X receptor (RXR). This heterodimeric complex binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.
The binding of Muristerone A to the ligand-binding domain of the EcR induces a conformational change in the receptor complex, leading to the recruitment of coactivator proteins and the initiation of gene transcription. This mechanism has been harnessed for the development of inducible gene expression systems in mammalian cells, where the expression of a gene of interest is placed under the control of an EcRE-containing promoter.
Signaling Pathway
The signaling cascade initiated by Muristerone A binding to the EcR/RXR heterodimer is a well-defined pathway leading to the transcriptional activation of target genes.
Caption: Muristerone A signaling pathway.
Quantitative Biological Activity
Muristerone A is recognized for its high affinity and potency as an EcR agonist. While specific EC50 and IC50 values for Muristerone A are not as widely reported as for its analog Ponasterone A, its potent activity is well-established.
Table 2: Quantitative Activity of Muristerone A and Analogs
| Compound | Assay Type | Target | Value | Reference |
| Muristerone A | Dissociation Constant (Kd) | Ecdysone Receptor | 1 nM | [6] |
| Ponasterone A | Ecdysteroid Activity Induction (EC50) | Ecdysone Receptor | 70 nM |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Muristerone A.
Ecdysone Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound (e.g., Muristerone A) to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Workflow for an Ecdysone Receptor Competitive Binding Assay.
Detailed Protocol:
-
Receptor Preparation: Prepare a cell lysate or a purified protein fraction containing the ecdysone receptor from a suitable source, such as insect cell lines (e.g., Sf9) or mammalian cells engineered to express the receptor.
-
Radioligand Preparation: Prepare a working solution of a high-affinity radiolabeled ecdysone receptor ligand, such as [³H]Ponasterone A, at a concentration typically at or below its Kd.
-
Test Compound Preparation: Prepare a series of dilutions of Muristerone A in an appropriate buffer.
-
Incubation: In a microplate or microcentrifuge tubes, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of Muristerone A. Include control wells with no unlabeled competitor (for total binding) and wells with a large excess of unlabeled ligand (for non-specific binding). Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is rapid filtration through a glass fiber filter, which retains the receptor-ligand complex.
-
Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Muristerone A by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Muristerone A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Ecdysone-Inducible Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene, typically luciferase.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293, CHO) in appropriate growth medium.
-
Co-transfect the cells with three plasmids:
-
An expression vector for the ecdysone receptor (EcR).
-
An expression vector for the retinoid X receptor (RXR).
-
A reporter plasmid containing the firefly luciferase gene under the control of an ecdysone response element (EcRE).
-
-
Optionally, a control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, seed the cells into a multi-well plate and allow them to attach. Treat the cells with a range of concentrations of Muristerone A. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a sufficient period (e.g., 24-48 hours) to allow for receptor activation and reporter gene expression.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
If using a dual-luciferase system, subsequently add the Renilla luciferase substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the Muristerone A concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of Muristerone A that elicits a half-maximal response.
-
Conclusion
Muristerone A is a valuable tool for researchers studying nuclear receptor function and for the development of inducible gene expression systems. Its high potency and specific mechanism of action make it a compound of significant interest. The information and protocols provided in this guide are intended to facilitate further research and application of this powerful phytoecdysteroid. Professionals in drug development may also find the principles of its interaction with a nuclear receptor to be informative for the design and screening of novel therapeutic agents.
References
- 1. In Vitro Binding Effects of the Ecdysone Receptor−Binding Domain and PonA in Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponasterone A | Ecdysone receptor agonist | Hello Bio [hellobio.com]
- 6. Ponasterone A | TargetMol [targetmol.com]
